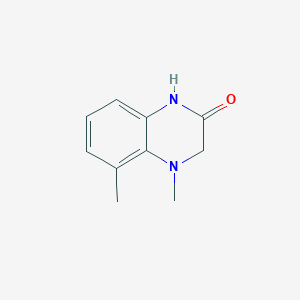
4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4,5-Diméthyl-3,4-dihydroquinoxalin-2(1H)-one est un composé organique hétérocyclique appartenant à la famille des quinoxalines. Ce composé se caractérise par une structure cyclique fusionnée composée d'un cycle benzénique et d'un cycle pyrazine, avec deux groupes méthyle liés aux positions 4 et 5 et un groupe carbonyle en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4,5-Diméthyl-3,4-dihydroquinoxalin-2(1H)-one implique généralement la condensation de l'o-phénylènediamine avec une dicétone appropriée. Une méthode courante est la réaction de l'o-phénylènediamine avec la 2,3-butanedione en milieu acide pour former le composé souhaité. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est chauffé à reflux pendant plusieurs heures.
Méthodes de production industrielle
Dans un contexte industriel, la production de 4,5-Diméthyl-3,4-dihydroquinoxalin-2(1H)-one peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du composé. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 4,5-Diméthyl-3,4-dihydroquinoxalin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinoxaline.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en groupe hydroxyle, formant des dérivés alcooliques.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les agents nitrants peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Dérivés de quinoxaline avec des groupes fonctionnels supplémentaires.
Réduction : Dérivés alcooliques avec un groupe hydroxyle en position 2.
Substitution : Divers dérivés de quinoxaline substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
La 4,5-Diméthyl-3,4-dihydroquinoxalin-2(1H)-one a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme unité de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé a montré un potentiel comme agent antimicrobien et anticancéreux dans des études préliminaires.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de matériaux avancés, notamment des polymères et des colorants.
5. Mécanisme d'action
Le mécanisme d'action de la 4,5-Diméthyl-3,4-dihydroquinoxalin-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, elle peut inhiber l'activité de certaines enzymes ou interférer avec les processus cellulaires, ce qui entraîne ses effets antimicrobiens ou anticancéreux. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense qu'elle interagit avec l'ADN et les protéines, perturbant leurs fonctions normales.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal functions.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoxaline : Le composé parent de la famille des quinoxalines, dépourvu des groupes méthyle et carbonyle.
2,3-Diméthylquinoxaline : Structure similaire, mais avec des groupes méthyle en positions 2 et 3.
3,4-Dihydroquinoxalin-2(1H)-one : Dépourvue des groupes méthyle en positions 4 et 5.
Unicité
La 4,5-Diméthyl-3,4-dihydroquinoxalin-2(1H)-one est unique en raison de la présence à la fois de groupes méthyle et du groupe carbonyle, qui peuvent influencer sa réactivité chimique et son activité biologique. Ces caractéristiques structurales peuvent améliorer son potentiel en tant qu'agent thérapeutique et sa polyvalence en synthèse chimique.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4,5-dimethyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-7-4-3-5-8-10(7)12(2)6-9(13)11-8/h3-5H,6H2,1-2H3,(H,11,13) |
Clé InChI |
KZAVNDKDKCGXDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NC(=O)CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




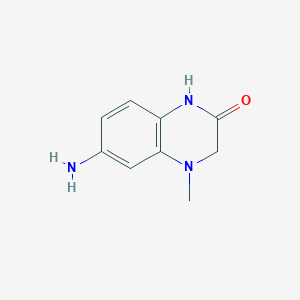




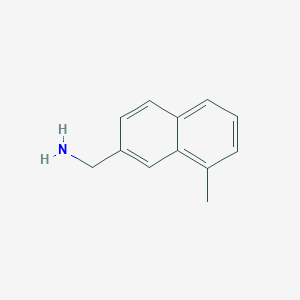

![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
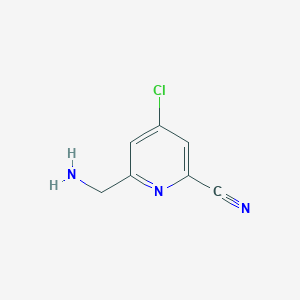
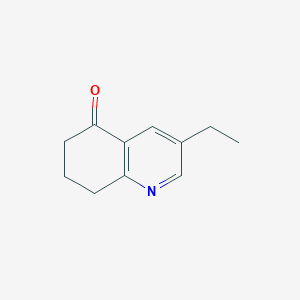
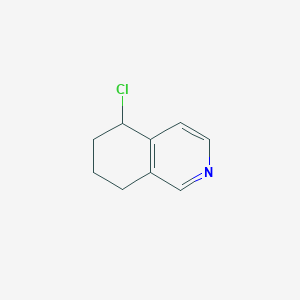
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
